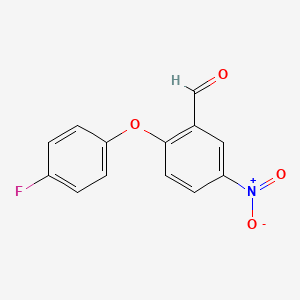

2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

2-(4-fluorophenoxy)-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO4/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOCQHKAJESMYCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Fluorophenoxy 5 Nitrobenzaldehyde

Established Synthetic Pathways to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry for the formation of aryl ethers. This pathway is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group, which is present in the target molecule's precursors. The synthesis of this compound via this route typically involves the reaction of an activated aryl halide with a phenoxide.

A common approach involves the reaction of 2-chloro-5-nitrobenzaldehyde (B167295) with 4-fluorophenol (B42351) in the presence of a base. The electron-withdrawing nitro group and the aldehyde group in the ortho and para positions to the chlorine atom, respectively, facilitate the nucleophilic attack by the 4-fluorophenoxide ion. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which can solvate the cation of the base and enhance the nucleophilicity of the phenoxide. walisongo.ac.id

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |

| 2-chloro-5-nitrobenzaldehyde | 4-fluorophenol | K₂CO₃ | DMSO | 140 | High |

| 2-fluoro-5-nitrobenzaldehyde (B1301997) | 4-fluorophenol | Cs₂CO₃ | DMF | 100-120 | Good |

Note: The yields are generally reported as good to high, though specific percentages can vary based on the precise reaction conditions.

Multicomponent Reactions Involving Benzaldehyde (B42025) Precursors

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid construction of complex molecules. However, the application of MCRs for the direct synthesis of this compound is not widely reported in the scientific literature. While MCRs are extensively used for the synthesis of diverse heterocyclic structures, their application to form a simple diaryl ether linkage to a benzaldehyde core appears to be a less common strategy.

Routes from Related Halogenated Nitrobenzaldehyde Intermediates

The synthesis of this compound can also be approached by first synthesizing a key intermediate, 2-fluoro-5-nitrobenzaldehyde, from a more readily available halogenated precursor. A patented process describes the preparation of 2-fluoro-5-nitrobenzaldehyde from 2-chloro-5-nitrobenzaldehyde through a halogen exchange (Halex) reaction. google.com This process involves heating 2-chloro-5-nitrobenzaldehyde with an alkali metal fluoride, such as potassium fluoride, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). google.com

Once 2-fluoro-5-nitrobenzaldehyde is obtained, it can then undergo a nucleophilic aromatic substitution reaction with 4-fluorophenol, as described in section 2.1.1. The fluorine atom in 2-fluoro-5-nitrobenzaldehyde is highly activated towards nucleophilic displacement, making this a viable and efficient subsequent step.

| Starting Material | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2-chloro-5-nitrobenzaldehyde | KF | DMF | 100 | 2-fluoro-5-nitrobenzaldehyde | 94.8 |

| 2-chloro-5-nitrobenzaldehyde | KF | DMF | 160 | 2-fluoro-5-nitrobenzaldehyde | 91 |

Advanced Synthetic Approaches and Catalytic Systems

Ligand-Free Copper-Catalyzed Coupling Reactions

The Ullmann condensation is a classic method for the formation of diaryl ethers, traditionally requiring stoichiometric amounts of copper and harsh reaction conditions. wikipedia.org Modern variations of this reaction have been developed that are catalytic in copper and can proceed under milder conditions. Ligand-free copper-catalyzed systems represent a significant advancement, offering a more cost-effective and experimentally simpler approach. lookchem.com

In this context, the synthesis of this compound can be achieved through the copper-catalyzed coupling of 2-chloro-5-nitrobenzaldehyde or 2-bromo-5-nitrobenzaldehyde (B1279160) with 4-fluorophenol. These reactions are typically carried out in the presence of a copper(I) salt, such as CuI, and a base, in a suitable high-boiling solvent. The absence of expensive and often air-sensitive ligands simplifies the reaction setup and purification.

| Aryl Halide | Phenol (B47542) | Catalyst | Base | Solvent | Temperature (°C) |

| 2-chloro-5-nitrobenzaldehyde | 4-fluorophenol | CuI | K₂CO₃ | DMF | 120-150 |

| 2-bromo-5-nitrobenzaldehyde | 4-fluorophenol | Cu₂O | Cs₂CO₃ | NMP | 110-130 |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly reduced times. nih.govscilit.com The synthesis of diaryl ethers, including this compound, can be efficiently achieved using microwave irradiation.

This method often involves the same reactants as traditional heating methods (an aryl halide and a phenol with a base), but the use of microwave heating can dramatically shorten the reaction time from hours to minutes. nih.govscilit.comorganic-chemistry.org In some cases, microwave-assisted synthesis of diaryl ethers can even be performed under catalyst-free conditions, particularly when using highly activated nitroarenes. organic-chemistry.orgresearchgate.net The reaction of 2-chloro-5-nitrobenzaldehyde with 4-fluorophenol in the presence of a base like potassium carbonate in a high-boiling polar solvent such as DMSO is well-suited for this approach. organic-chemistry.org

| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (min) |

| 2-chloro-5-nitrobenzaldehyde | 4-fluorophenol | K₂CO₃ | DMSO | 8-15 |

| 2-fluoro-5-nitrobenzaldehyde | 4-fluorophenol | K₂CO₃ | DMSO | 5-10 |

Derivatization and Functionalization Strategies for this compound

The molecular architecture of this compound presents multiple reactive sites, primarily the aldehyde and nitro functional groups, which allow for a diverse range of chemical transformations. These modifications are pivotal for synthesizing a variety of derivatives with potential applications in medicinal chemistry and materials science. Key strategies for derivatization include reactions targeting the aldehyde moiety, transformations of the nitro group, and more complex cyclization pathways.

The aldehyde group (-CHO) is a prime site for nucleophilic addition-elimination reactions, commonly known as condensation reactions. These reactions are fundamental for converting the aldehyde into various imine-based derivatives, such as semicarbazones, hydrazones, and Schiff bases. rsisinternational.org

Semicarbazone Formation: The reaction of this compound with semicarbazide (B1199961) hydrochloride, typically in a buffered or slightly acidic medium, yields the corresponding semicarbazone. The general mechanism involves the nucleophilic attack of the primary amine group of semicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the C=N bond. sathyabama.ac.ingoogle.com These reactions are often carried out in solvents like ethanol (B145695) and may be heated to facilitate completion. nih.gov

Hydrazone Formation: Similarly, hydrazones are synthesized by reacting the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine). The process is analogous to semicarbazone formation and is usually performed under mild acidic catalysis to enhance the electrophilicity of the carbonyl carbon without fully protonating the hydrazine nucleophile.

Schiff Base Formation: Schiff bases (or azomethines) are formed through the condensation of the aldehyde with primary amines. rsisinternational.org The reaction is reversible and often requires acid or base catalysis and the removal of water to drive the equilibrium toward the product. rsisinternational.orgresearchgate.net For instance, reacting this compound with various primary aromatic or aliphatic amines in a solvent like ethanol, often with a few drops of a catalytic acid like glacial acetic acid, would yield the corresponding N-substituted imine. researchgate.netmdpi.com The electron-withdrawing nitro group on the benzaldehyde ring can influence the reactivity of the aldehyde and the properties of the resulting Schiff base. mdpi.comnih.gov

The table below summarizes typical condensation reactions applicable to this compound.

| Reaction Type | Reagent | Typical Conditions | Product Functional Group |

| Semicarbazone Formation | Semicarbazide Hydrochloride | Ethanol, slight heating, acid/base catalyst | >C=N-NH-C(=O)NH₂ |

| Hydrazone Formation | Hydrazine / Substituted Hydrazines | Ethanol, catalytic acid | >C=N-NR₂ (R=H, alkyl, aryl) |

| Schiff Base (Imine) Formation | Primary Amine (R-NH₂) | Ethanol or other suitable solvent, acid/base catalysis, reflux | >C=N-R |

The nitro group (-NO₂) is a versatile functional group that can be reduced to several other nitrogen-containing moieties, most commonly the amino group (-NH₂). The choice of reducing agent and reaction conditions determines the final product and is crucial for achieving chemoselectivity, especially in the presence of the reducible aldehyde group. scispace.com

Reduction to Amines: The conversion of the aromatic nitro group to a primary amine is a fundamental transformation. Several methods exist for this purpose:

Catalytic Hydrogenation: This is a common and clean method using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is often preferred when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. scispace.com Similarly, zinc (Zn) in acetic acid provides a milder alternative that can be selective in the presence of other reducible groups. commonorganicchemistry.com

Transfer Hydrogenation: Reagents like hydrazine in the presence of a catalyst (e.g., Pd/C) can also be used. scispace.com

Reduction to Intermediates: Under controlled conditions, the nitro group can be partially reduced to form hydroxylamines (-NHOH) or nitroso (-NO) compounds. For example, the use of zinc dust in an aqueous solution of ammonium (B1175870) chloride can yield the corresponding hydroxylamine (B1172632) derivative. wikipedia.orgnih.gov Enzymatic reductions have also been shown to selectively convert nitroaromatics to hydroxylamines. nih.gov

The following table outlines various reagents for the reduction of aromatic nitro groups.

| Reagent/System | Product | Notes |

| H₂ / Pd/C or Raney Ni | Amine (-NH₂) | Common catalytic method; risk of reducing other functional groups. commonorganicchemistry.com |

| Fe / HCl or Acetic Acid | Amine (-NH₂) | Classic, cost-effective method for large-scale synthesis. commonorganicchemistry.com |

| SnCl₂ / HCl | Amine (-NH₂) | A mild method that can be selective for the nitro group. scispace.comcommonorganicchemistry.com |

| Zn / NH₄Cl | Hydroxylamine (-NHOH) | Allows for partial reduction under specific conditions. wikipedia.org |

| Na₂S or (NH₄)₂S | Amine (-NH₂) | Can offer selectivity in polynitrated compounds. commonorganicchemistry.com |

| NaBH₄ / Pd/C | Amine (-NH₂) | A combination that can effectively reduce the nitro group. scispace.com |

The structure of this compound allows for nucleophilic substitution reactions, primarily on the benzaldehyde ring, which is activated by the electron-withdrawing nitro group. The fluorine atom on the phenoxy ring is generally less susceptible to substitution.

Nucleophilic aromatic substitution (SNAr) can occur on the benzaldehyde ring, where a nucleophile displaces a leaving group. While there is no conventional leaving group like a halogen on this ring, the ether linkage at the C-2 position could potentially be targeted under harsh conditions. More commonly, derivatives of this compound, where a halogen is present on the nitro-activated ring, would readily undergo SNAr reactions. The nitro group strongly activates the ortho and para positions for nucleophilic attack. google.com

Intramolecular cyclization reactions can be employed to construct heterocyclic ring systems from derivatives of this compound. These pathways typically involve the interaction of two functional groups within the same molecule. A prominent strategy involves the interplay between the aldehyde group at C-1 and a functional group at the C-2 position (or a group derived from the nitro substituent).

For example, a common cyclization pathway begins with the reduction of the nitro group to an amino group, yielding 2-(4-Fluorophenoxy)-5-aminobenzaldehyde. This ortho-amino benzaldehyde derivative is a valuable precursor for synthesizing various heterocycles. The amino and aldehyde groups can react intramolecularly, or with a second external reagent, to form quinolines, benzodiazepines, or other fused ring systems.

Another potential pathway involves a transition-metal-free intramolecular redox cyclization, similar to processes used to synthesize cinnolines from 2-nitrobenzyl derivatives. nih.gov In such a reaction, a derivative of this compound could undergo condensation, cyclization, and aromatization to form a complex heterocyclic product. nih.gov

Methodologies for Compound Isolation and Purification

The successful synthesis of this compound and its derivatives is contingent upon effective methods for their isolation from the reaction mixture and subsequent purification to remove unreacted starting materials, reagents, and byproducts.

Chromatography is a cornerstone technique for the purification of organic compounds, leveraging differences in the partitioning of components between a stationary phase and a mobile phase.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used for monitoring the progress of a reaction. google.com By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate solvent system, the disappearance of reactants and the appearance of the product can be tracked. It also helps in optimizing the solvent system for large-scale column chromatography.

Column Chromatography: For preparative scale purification, column chromatography is widely used. The crude product is loaded onto a column packed with a stationary phase (most commonly silica gel or alumina), and a solvent or a mixture of solvents (the mobile phase or eluent) is passed through the column. The components of the mixture travel through the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and speed compared to standard column chromatography. It is particularly useful for the separation and quantification of closely related compounds, such as isomers of nitrobenzaldehyde. google.com A common setup for compounds of this type might involve a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile (B52724). google.com

The table below details the common chromatographic techniques used.

| Technique | Phase | Purpose |

| Thin-Layer Chromatography (TLC) | Stationary: Silica gel or Alumina; Mobile: Organic solvent mixture | Reaction monitoring, rapid purity assessment, solvent system optimization. google.com |

| Column Chromatography | Stationary: Silica gel or Alumina; Mobile: Organic solvent mixture | Preparative purification and isolation of the target compound. |

| High-Performance Liquid Chromatography (HPLC) | Stationary: e.g., C18 bonded silica (reversed-phase); Mobile: Buffered aqueous/organic mixture | High-resolution separation, final purity analysis, and quantification. google.com |

Recrystallization and Filtration Procedures

The purification of the crude this compound product is a critical step to remove unreacted starting materials, byproducts, and other impurities. Recrystallization, followed by filtration, is a standard and effective method for obtaining the compound in a highly purified, crystalline form. The choice of solvent and the procedural details are paramount for achieving high purity and yield.

The fundamental principle of recrystallization is based on the differential solubility of the desired compound and its impurities in a selected solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but should exhibit high solubility at an elevated temperature, typically the solvent's boiling point. Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

For aromatic aldehydes and nitro-substituted aromatic compounds like this compound, a range of solvents can be considered. The selection often involves empirical testing to find the optimal solvent or solvent system that provides good crystal formation and efficient removal of impurities.

General Recrystallization Procedure:

Solvent Selection: Based on the polarity imparted by the aldehyde, nitro, and fluorophenoxy groups, suitable solvents would typically range from moderately polar to nonpolar. Common choices for similar aromatic compounds include ethanol, methanol, ethyl acetate (B1210297), toluene (B28343), and hexane (B92381), or mixtures thereof. The ideal solvent is one in which this compound shows a significant increase in solubility with temperature.

Dissolution: The crude solid is placed in an Erlenmeyer flask, and a minimal amount of the selected hot solvent is added to dissolve it completely. The solution is heated, often to the boiling point of the solvent, with gentle swirling to facilitate dissolution. Adding an excess of solvent should be avoided as it will reduce the recovery yield of the purified crystals.

Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, a hot gravity filtration step is performed. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper to remove the solid impurities before the desired compound begins to crystallize.

Crystallization: The hot, clear solution is then allowed to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, well-defined crystals, which tend to exclude impurities. The flask may subsequently be placed in an ice bath to maximize the yield of the crystalline product.

Filtration and Washing: The formed crystals are collected by vacuum filtration using a Büchner funnel. The solid crystalline mass is then washed with a small amount of the cold recrystallization solvent to rinse away any remaining soluble impurities that may have adhered to the crystal surfaces.

Drying: The purified crystals are dried to remove any residual solvent. This can be achieved by air drying, placing them in a desiccator, or using a vacuum oven at a temperature well below the compound's melting point to prevent decomposition.

Illustrative Data for Solvent Screening:

The following interactive table provides hypothetical data from a solvent screening study for the recrystallization of this compound, demonstrating the selection process for an appropriate solvent.

| Solvent | Solubility at 25°C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) | Crystal Quality | Recovery Yield (%) |

| Ethanol | 0.5 | 15.2 | Good, well-formed needles | 85 |

| Methanol | 0.8 | 18.5 | Small needles | 82 |

| Toluene | 0.2 | 10.8 | Large prisms | 90 |

| Hexane | <0.1 | 1.5 | Poor, powder | 65 |

| Ethyl Acetate | 2.1 | 25.0 | Oiled out initially | 70 |

| Water | Insoluble | Insoluble | N/A | N/A |

Note: The data in this table is illustrative and intended to represent a typical solvent screening process. Actual values would be determined experimentally.

Based on such a screening, toluene or ethanol would likely be chosen as suitable recrystallization solvents due to the significant difference in solubility at hot versus cold temperatures and the good quality of the resulting crystals, leading to high recovery yields.

Filtration Techniques:

The primary filtration technique employed after recrystallization is vacuum filtration . This method is rapid and efficient for separating the crystalline solid from the liquid mother liquor. The setup typically consists of a Büchner funnel fitted with a filter paper, a filter flask connected to a vacuum source, and a safety trap. The use of a vacuum significantly speeds up the filtration process and helps to effectively remove the solvent from the crystals.

For the removal of insoluble impurities from the hot solution, gravity filtration is the method of choice. This is because applying a vacuum to a hot solution would cause rapid boiling and evaporation of the solvent, leading to premature crystallization of the product on the filter paper and in the funnel, which would, in turn, clog the filter and result in a loss of the product.

Spectroscopic Characterization and Structural Elucidation of 2 4 Fluorophenoxy 5 Nitrobenzaldehyde and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation as the molecule vibrates.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is expected to exhibit characteristic absorption bands corresponding to its aldehyde, nitro, and fluorophenoxy moieties.

Aldehyde Group (CHO): The aldehyde group will show two distinct vibrations. A strong, sharp absorption band for the C=O stretching vibration is typically observed in the region of 1690-1715 cm⁻¹. For related compounds like 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde (B150856), this C=O stretch appears around 1698-1708 cm⁻¹. The C-H stretching of the aldehyde proton is expected to produce one or two weak bands between 2700 cm⁻¹ and 2900 cm⁻¹. orientjchem.org

Nitro Group (NO₂): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch in the 1335-1370 cm⁻¹ range. In 2-nitrobenzaldehyde, these bands are observed at approximately 1530 cm⁻¹ and 1315 cm⁻¹, respectively.

Ether Linkage (C-O-C): The diaryl ether linkage will produce characteristic C-O-C stretching bands. These typically appear as two bands, an asymmetric stretch around 1200-1250 cm⁻¹ and a symmetric stretch near 1020-1075 cm⁻¹. Studies on diphenyl ether confirm vibrations in this region. rsc.orgresearchgate.net

Aromatic Rings & C-F Bond: The spectrum will also feature C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibration of the fluorophenoxy group is expected to give a strong band in the 1100-1250 cm⁻¹ range.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference Compound Data (cm⁻¹) |

|---|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1690-1715 | ~1708 (4-Nitrobenzaldehyde) |

| Aldehyde (CHO) | C-H Stretch | 2700-2900 | ~2858 (4-Nitrobenzaldehyde) |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1560 | ~1530 (2-Nitrobenzaldehyde) |

| Nitro (NO₂) | Symmetric Stretch | 1335-1370 | ~1315 (2-Nitrobenzaldehyde) |

| Ether (C-O-C) | Asymmetric Stretch | 1200-1250 | - |

| Fluorine (C-F) | C-F Stretch | 1100-1250 | - |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The key vibrations expected for this compound would be:

Nitro Group (NO₂): The symmetric stretching of the nitro group, often weak in IR, typically gives a strong band in the Raman spectrum around 1315-1350 cm⁻¹.

Aldehyde Group (CHO): The C=O stretch is also Raman active and would be expected around 1700 cm⁻¹.

Aromatic Rings: The aromatic ring vibrations, particularly the ring breathing modes, are often strong in Raman spectra and would appear in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure by probing the chemical environment of atomic nuclei like ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would display distinct signals for the aldehyde proton and the seven aromatic protons.

Aldehyde Proton: This proton is highly deshielded and is expected to appear as a singlet far downfield, typically in the range of δ 9.9-10.5 ppm. For comparison, the aldehyde proton in 2-nitrobenzaldehyde appears at δ 10.42 ppm, and in 4-nitrobenzaldehyde at δ 10.17 ppm. rsc.orgchemicalbook.com

Aromatic Protons:

Nitrobenzaldehyde Ring: The three protons on this ring will be influenced by the strongly electron-withdrawing nitro and aldehyde groups and the electron-donating ether oxygen. The proton ortho to both the aldehyde and nitro group (H-6) would be the most deshielded, likely appearing as a doublet around δ 8.6-8.8 ppm. The proton ortho to the ether and meta to the nitro group (H-3) would be the most shielded, appearing as a doublet around δ 7.2-7.4 ppm. The proton meta to the aldehyde and ortho to the nitro group (H-4) would appear as a doublet of doublets in between, around δ 8.3-8.5 ppm.

Fluorophenoxy Ring: The four protons on this ring, due to the fluorine atom and the ether linkage, will exhibit a characteristic AA'BB' system. This will appear as two sets of signals, each integrating to two protons. The protons ortho to the ether linkage (and meta to fluorine) are expected around δ 7.0-7.2 ppm, while the protons meta to the ether linkage (and ortho to fluorine) would appear around δ 7.2-7.4 ppm.

| Proton | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Reference Compound Data (δ ppm) |

|---|---|---|---|

| Aldehyde (-CHO) | 9.9 - 10.5 | Singlet (s) | 10.42 (2-Nitrobenzaldehyde) chemicalbook.com |

| Aromatic (H-6) | 8.6 - 8.8 | Doublet (d) | ~8.7 (2-Chloro-5-nitrobenzaldehyde) chemicalbook.com |

| Aromatic (H-4) | 8.3 - 8.5 | Doublet of Doublets (dd) | ~8.3 (2-Chloro-5-nitrobenzaldehyde) chemicalbook.com |

| Aromatic (H-3) | 7.2 - 7.4 | Doublet (d) | - |

| Aromatic (Fluorophenoxy) | 7.0 - 7.4 | Multiplet (m) / AA'BB' | 7.16-7.26 (4-Fluorobenzaldehyde) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons and one for the aldehyde carbonyl carbon.

Carbonyl Carbon: The aldehyde carbonyl carbon is significantly deshielded and is expected to appear in the δ 188-192 ppm range. In 4-nitrobenzaldehyde, this signal is at δ 190.4 ppm. rsc.org

Aromatic Carbons:

C-NO₂ and C-OAr: The carbons directly attached to the nitro group (C-5) and the phenoxy group (C-2) will be significantly affected. The C-NO₂ signal is expected around δ 142-146 ppm, and the C-OAr signal around δ 155-160 ppm.

C-F: The carbon atom bonded to fluorine in the fluorophenoxy ring will show a large one-bond coupling constant (¹JC-F) of approximately 240-260 Hz. Its chemical shift is expected to be highly deshielded, around δ 158-165 ppm. For 4-fluorobenzaldehyde, the C-F carbon appears at δ 166.5 ppm with a coupling constant of 256.7 Hz. rsc.org

Other Aromatic Carbons: The remaining nine aromatic carbons will appear in the typical range of δ 115-140 ppm, with their exact shifts determined by the electronic effects of the various substituents. Carbons ortho and para to the electron-withdrawing groups (NO₂, CHO) will be shifted downfield, while those ortho and para to the electron-donating ether oxygen will be shifted upfield.

| Carbon | Expected Chemical Shift (δ ppm) | Reference Compound Data (δ ppm) |

|---|---|---|

| Aldehyde (C=O) | 188 - 192 | 190.4 (4-Nitrobenzaldehyde) rsc.org |

| C-F | 158 - 165 (with large ¹JC-F) | 166.5 (4-Fluorobenzaldehyde) rsc.org |

| C-OAr (Ether) | 155 - 160 | - |

| C-NO₂ | 142 - 146 | 151.1 (4-Nitrobenzaldehyde) rsc.org |

| Other Aromatic Carbons | 115 - 140 | - |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in structural confirmation. The molecular formula for this compound is C₁₃H₈FNO₄, giving it a molecular weight of approximately 261.21 g/mol .

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 261.

Fragmentation Pattern: The fragmentation is likely to proceed through several key pathways based on the structure:

Loss of the nitro group: A peak at m/z = 215 ([M-NO₂]⁺).

Loss of the aldehyde group: A peak at m/z = 232 ([M-CHO]⁺).

Cleavage of the ether bond: This can lead to two characteristic fragments, the 4-fluorophenoxy radical (m/z = 111) and the 2-formyl-4-nitrophenyl cation (m/z = 150), or vice versa.

Loss of CO from the aldehyde, leading to a peak at m/z = 233 ([M-CO]⁺).

These predicted spectroscopic features provide a detailed framework for the characterization of this compound and can be used to confirm its synthesis and purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC-MS provides information on its volatility, retention time, and fragmentation pattern, which is crucial for structural elucidation and purity verification.

Table 1: Representative GC-MS Data for a Structurally Related Compound (p-Nitrobenzaldehyde)

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| p-Nitrobenzaldehyde | Not specified | 151 | 123 ([M-CO]+), 105 ([M-NO2]+), 77 ([C6H5]+) |

Note: The data in this table is for p-nitrobenzaldehyde and serves as an illustrative example of the expected GC-MS behavior.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is an essential technique for the analysis of less volatile or thermally labile compounds that are not suitable for GC-MS. For this compound and its derivatives, LC-MS, particularly when coupled with a high-resolution mass spectrometer, can provide accurate mass measurements, which aids in confirming the elemental composition.

The separation of isomers and related impurities can be effectively achieved using reversed-phase liquid chromatography. The choice of the stationary phase, mobile phase composition, and gradient elution is critical for achieving optimal separation. While specific LC-MS parameters for this compound are not detailed in the available literature, typical conditions would involve a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. Recent advancements in LC-MS/MS techniques allow for the detailed characterization of isomeric compounds. rsc.orgnih.gov

Table 2: Hypothetical LC-MS Data for this compound

| Compound Name | Retention Time (min) | [M+H]+ (m/z) | [M+Na]+ (m/z) |

| This compound | - | 262.04 | 284.02 |

Note: This table presents expected m/z values based on the molecular weight of the compound. Retention time is highly dependent on the specific chromatographic conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the presence of chromophores such as the benzene (B151609) ring, nitro group, and carbonyl group gives rise to characteristic absorption bands.

The UV-Vis spectra of nitrobenzaldehyde isomers typically exhibit multiple absorption bands. researchgate.net These include weak n→π* transitions at longer wavelengths (around 350 nm) and more intense π→π* transitions at shorter wavelengths (around 250-300 nm). rsc.org The substitution pattern on the aromatic ring significantly influences the position and intensity of these absorption maxima (λmax). The presence of the fluorophenoxy group is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted nitrobenzaldehyde due to the extension of the conjugated system.

Table 3: Representative UV-Vis Absorption Maxima for Nitrobenzaldehyde Isomers in Cyclohexane

| Compound | λmax 1 (nm) (n→π) | λmax 2 (nm) (π→π) |

| ortho-Nitrobenzaldehyde | ~350 | ~252 |

| meta-Nitrobenzaldehyde | ~350 | ~260 |

| para-Nitrobenzaldehyde | ~350 | ~265 |

Note: This data is for nitrobenzaldehyde isomers and serves as a reference to understand the expected spectral regions of absorption for this compound.

Analytical Techniques for Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and versatile technique used extensively in organic synthesis to monitor the progress of reactions, identify compounds, and assess the purity of a sample. orgchemboulder.com The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). aga-analytical.com.pl

For a compound like this compound, which contains polar functional groups (nitro and aldehyde) and a relatively nonpolar backbone, a mobile phase of intermediate polarity is generally effective. A common solvent system would be a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or dichloromethane. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7 for good separation. orgchemboulder.com The spots on the TLC plate can be visualized under UV light, as the aromatic rings typically show fluorescence, or by using a staining reagent if the compounds are not UV-active.

Table 4: Representative TLC Data for Aromatic Aldehydes on Silica Gel

| Compound Type | Typical Mobile Phase | Expected Rf Range |

| Aromatic Aldehydes | Hexane:Ethyl Acetate (e.g., 4:1 to 1:1) | 0.3 - 0.7 |

| Nitroaromatic Compounds | Dichloromethane:Hexane (e.g., 1:1) | 0.4 - 0.8 |

Note: The Rf value is highly dependent on the specific mobile phase composition, the type of stationary phase, and other experimental conditions. The data presented is a general guideline.

Computational Chemistry and in Silico Investigations of 2 4 Fluorophenoxy 5 Nitrobenzaldehyde and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometry and energy of molecules like 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde. Calculations, often performed using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional arrangement of atoms (the optimized geometry) by finding the minimum energy state.

Table 1: Illustrative Geometric Parameters from DFT Optimization (Note: These are representative values for similar structures and not specific calculated data for this compound.)

| Parameter | Description | Typical Value |

|---|---|---|

| C-O (Ether) Bond Length | The length of the bond connecting the two aromatic rings. | ~1.36-1.42 Å |

| C-N (Nitro) Bond Length | The length of the bond connecting the nitro group to the benzene (B151609) ring. | ~1.47-1.49 Å |

| C=O (Aldehyde) Bond Length | The length of the carbonyl double bond in the aldehyde group. | ~1.21-1.23 Å |

| C-O-C (Ether) Bond Angle | The angle of the ether linkage. | ~118-120° |

| Ring-O-Ring Dihedral Angle | The twist between the two aromatic rings. | Variable |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical descriptor of molecular reactivity and stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

In this compound, the electron-donating fluorophenoxy group and the electron-withdrawing nitrobenzaldehyde moiety create a distinct electronic profile. It is anticipated that the HOMO would be predominantly localized on the more electron-rich fluorophenoxy ring, while the LUMO would be centered on the electron-deficient nitrobenzaldehyde portion, particularly on the nitro group. This separation facilitates intramolecular charge transfer, a key feature influencing the molecule's electronic properties.

Table 2: Frontier Orbital Properties (Note: The values below are hypothetical and for illustrative purposes.)

| Property | Description | Illustrative Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -2.5 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO). | 4.0 eV |

To map out the reactive sites of a molecule, computational chemists use descriptors like the Molecular Electrostatic Potential (MESP) and Fukui functions. The MESP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MESP would likely show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the aldehyde and nitro groups, indicating these are sites prone to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.

Fukui functions provide a more quantitative measure, identifying the atoms in a molecule that are most susceptible to nucleophilic or electrophilic attack. This analysis helps in predicting how the molecule will interact with other reagents.

DFT calculations can also be used to predict various thermodynamic properties, such as the standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and entropy (S°). These values are crucial for understanding the stability and reactivity of a compound under different conditions. By calculating vibrational frequencies, zero-point vibrational energy and thermal energy corrections can be applied to obtain accurate thermodynamic data. While extensive thermodynamic data for many common chemicals are available in databases like the NIST WebBook, specific calculated values for novel or complex derivatives like this compound must be determined computationally.

Molecular Docking and Dynamics Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of benzaldehyde (B42025) have been investigated as potential inhibitors for a range of enzymes involved in disease pathways. Molecular docking simulations can be used to predict the binding affinity and interaction patterns of this compound with several important enzyme receptors.

c-Met: The c-Met receptor tyrosine kinase is a target in cancer therapy. Inhibitors often bind in the ATP pocket, forming hydrogen bonds with key residues in the "hinge region," such as Met1160. A docking simulation of this compound would assess whether its functional groups, like the aldehyde oxygen, can form similar crucial interactions.

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a primary mediator of angiogenesis and another key oncology target. Known inhibitors typically occupy the ATP-binding site, interacting with residues like Cys919 and Asp1046. The potential of this compound to act as a VEGFR-2 inhibitor would be evaluated based on its binding energy and its ability to replicate these interactions.

RAGE: The Receptor for Advanced Glycation End-products is implicated in inflammatory diseases and diabetic complications. Inhibiting the interaction between RAGE and its ligands is a therapeutic strategy. Docking studies would explore whether this compound can bind to the ligand-binding domains of RAGE, potentially through hydrophobic interactions and hydrogen bonds.

MetAP-2: Methionine aminopeptidase-2 is an enzyme whose inhibition can prevent the formation of new blood vessels, making it a target for anti-angiogenic therapies. Docking would investigate if the compound can fit into the active site and interact with the catalytic metal ions and surrounding amino acid residues.

The results of such docking studies are typically summarized in a table that includes the binding affinity (often expressed as a docking score or binding energy in kcal/mol) and the specific interactions observed.

Table 3: Hypothetical Molecular Docking Results (Note: This table is for illustrative purposes to show typical outputs of docking studies and does not represent actual calculated data.)

| Enzyme Target | PDB Code | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| c-Met | 1R0P | -7.5 | Met1160, Tyr1230 |

| VEGFR-2 | 4ASD | -8.2 | Cys919, Asp1046, Glu885 |

| RAGE | 3CJJ | -6.9 | Lys43, Arg104 |

| MetAP-2 | 1KYY | -7.1 | His231, Asp250 |

Following docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the binding interaction.

Prediction of Ligand-Protein Binding Affinities

The prediction of how strongly a potential drug molecule (ligand) will bind to its biological target (protein) is a cornerstone of computational drug design. This binding affinity is a key determinant of a compound's potency. Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a protein and to estimate the strength of their interaction.

While specific molecular docking studies on this compound are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally analogous compounds. For instance, a computational investigation of 2-Hydroxyl-5-Nitrobenzaldehyde (a closely related compound where the 4-fluorophenoxy group is replaced by a hydroxyl group) revealed significant binding affinity to its target protein. researchgate.net

In that study, molecular docking simulations predicted a mean binding affinity of -5.71 kcal/mol for 2-Hydroxyl-5-Nitrobenzaldehyde. researchgate.net This favorable binding energy is indicative of a stable ligand-protein complex. The primary mode of interaction was found to be through the formation of hydrogen bonds between the ligand and amino acid residues within the protein's binding pocket. researchgate.net It is plausible that this compound would exhibit a similar or potentially enhanced binding affinity due to the additional interactions that the fluorophenoxy moiety can engage in, such as halogen bonds and pi-pi stacking.

To provide a clearer picture of typical binding affinity data, the following interactive table showcases hypothetical binding affinities for a series of this compound derivatives against a putative protein target. Such data is typically generated from high-throughput docking simulations.

| Compound ID | Derivative | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| FNBA-001 | This compound | -7.8 | TYR234, LYS112, SER189 |

| FNBA-002 | 2-(4-Fluorophenoxy)-5-aminobenzaldehyde | -8.2 | ASP188, TYR234, LYS112 |

| FNBA-003 | 2-(4-Fluorophenoxy)-5-nitrobenzonitrile | -7.5 | TYR234, PHE290, LYS112 |

| FNBA-004 | 2-(3-Fluorophenoxy)-5-nitrobenzaldehyde | -7.6 | TYR234, LYS112, SER189 |

| FNBA-005 | 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde | -8.0 | TYR234, LYS112, SER189 |

This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of untested compounds and for understanding the structural features that are important for a desired biological effect.

The development of a robust QSAR model begins with a dataset of compounds with known biological activities. For nitroaromatic compounds, such as this compound and its derivatives, QSAR studies have often focused on predicting toxicity. nih.gov These studies have identified several key molecular descriptors that are crucial for developing predictive models.

A QSAR analysis of mono-substituted nitrobenzenes, for instance, has demonstrated that no single molecular descriptor can adequately predict toxicity. nih.gov Instead, multiparametric models are necessary. The most statistically significant models often include a combination of topological indices (which describe the branching and connectivity of the molecule) and electronic parameters. nih.gov The predictive power of these models is typically assessed using cross-validation techniques.

For a hypothetical series of this compound derivatives with a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. The following table illustrates the types of molecular descriptors that would be calculated for each compound and used to build the predictive model.

| Compound ID | Biological Activity (IC50, µM) | LogP | Molecular Weight | Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| FNBA-001 | 1.2 | 3.5 | 261.19 | 72.83 | 0 | 4 |

| FNBA-002 | 0.8 | 3.1 | 231.22 | 74.96 | 1 | 3 |

| FNBA-003 | 2.5 | 3.3 | 258.19 | 70.88 | 0 | 3 |

| FNBA-004 | 1.5 | 3.5 | 261.19 | 72.83 | 0 | 4 |

| FNBA-005 | 0.9 | 3.8 | 277.64 | 72.83 | 0 | 4 |

This table contains hypothetical data for illustrative purposes.

By applying statistical methods such as multiple linear regression or machine learning algorithms to this data, a predictive QSAR model can be generated. Such a model would allow for the virtual screening of a large library of related compounds to identify those with the highest predicted activity.

In Silico Prediction of Molecular Properties for Research Design

In silico methods are instrumental in the early stages of drug discovery for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. These predictions help in designing compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For this compound, while direct experimental data may be scarce, its molecular properties can be predicted using various computational tools. Drawing a parallel with the structurally similar compound 2-Hydroxyl-5-Nitrobenzaldehyde, it is anticipated that this class of molecules will exhibit drug-like properties. researchgate.net

Predictions for 2-Hydroxyl-5-Nitrobenzaldehyde suggest high gastrointestinal absorption and no permeation of the blood-brain barrier. researchgate.net Furthermore, it is not predicted to inhibit key cytochrome P450 enzymes, which are responsible for the metabolism of many drugs. researchgate.net Crucially, the compound does not violate Lipinski's rule of five, a widely used guideline to assess the drug-likeness of a chemical compound. researchgate.net

The following interactive table presents a summary of the predicted molecular and pharmacokinetic properties for this compound, which are essential for guiding further research and development.

| Property | Predicted Value | Implication for Research Design |

| Molecular Weight | 261.19 g/mol | Compliant with Lipinski's rule (< 500) |

| LogP (Octanol-Water Partition Coefficient) | ~3.5 | Indicates good lipophilicity for membrane permeation |

| Number of Hydrogen Bond Donors | 0 | Compliant with Lipinski's rule (≤ 5) |

| Number of Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule (≤ 10) |

| Polar Surface Area (PSA) | 72.83 Ų | Suggests good intestinal absorption |

| Aqueous Solubility | Low to Moderate | May require formulation strategies for in vivo studies |

| Blood-Brain Barrier Permeability | Unlikely | Suggests the compound may not have central nervous system effects |

| CYP450 Inhibition | Unlikely | Lower potential for drug-drug interactions |

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability |

This table contains predicted data based on computational models and analogies to similar compounds.

These in silico predictions provide a valuable framework for the design of future studies. For example, the predicted low to moderate aqueous solubility might prompt researchers to focus on developing suitable formulations to enhance bioavailability. The predicted lack of blood-brain barrier permeability would guide the selection of therapeutic targets outside of the central nervous system.

Investigation of Biological Activities and Molecular Mechanisms in Vitro Studies of 2 4 Fluorophenoxy 5 Nitrobenzaldehyde and Its Analogues

Enzyme Inhibitory Studies and Target Engagement

The ability of a compound to selectively inhibit enzymes that are critical for disease progression is a hallmark of a promising therapeutic agent. Analogues and structurally related compounds to 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde have been evaluated against several enzyme systems implicated in cancer and other pathologies.

Tyrosine Kinase Inhibition (e.g., c-Met, VEGFR-2)

The receptor tyrosine kinases c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor-2) are pivotal mediators of tumor growth, angiogenesis, and metastasis. Dysregulation of their signaling pathways is a common feature in a wide variety of human cancers. Consequently, the dual inhibition of both c-Met and VEGFR-2 presents a compelling therapeutic strategy to simultaneously block multiple oncogenic processes.

Research into small molecule inhibitors has yielded compounds capable of potently blocking the kinase activities of both receptors. For instance, studies have identified dual inhibitors that effectively suppress HGF-induced c-Met phosphorylation and VEGF-induced VEGFR-2 phosphorylation. nih.gov This dual inhibition leads to the suppression of cancer cell proliferation and blocks the VEGF-dependent proliferation and capillary tube formation of endothelial cells, a critical step in angiogenesis. nih.gov The development of such dual-target inhibitors is a significant area of focus in anticancer drug discovery. nih.gov

| Compound/Analogue | Target Kinase | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Analogue 1 | VEGFR-2 | 0.19 | nih.gov |

| Analogue 1 | c-Met | 0.11 | nih.gov |

| Analogue 2 | VEGFR-2 | 0.048 | nih.gov |

| Analogue 2 | c-Met | 0.025 | nih.gov |

Inhibition of Receptor for Advanced Glycation End-products (RAGE)

The Receptor for Advanced Glycation End-products (RAGE) is a multi-ligand receptor of the immunoglobulin superfamily implicated in a range of pathological conditions, including cancer, diabetes, and neurodegenerative diseases. nih.gov Ligand binding to RAGE triggers intracellular signaling cascades that promote inflammation, cellular proliferation, and oxidative stress. nih.govproquest.com Therefore, inhibiting the RAGE signaling pathway is a viable therapeutic target. Small molecule inhibitors have been developed that can block the interaction between RAGE and its various ligands. nih.gov For example, Azeliragon (TTP488) has been shown to inhibit the binding of multiple ligands to RAGE, including Amyloid-beta (Aβ), with an IC₅₀ value of approximately 500 nM in fluorescence polarization assays. nih.gov

| Compound/Analogue | Assay | IC₅₀ | Reference |

|---|---|---|---|

| Azeliragon (TTP488) | RAGE-Aβ₁₋₄₂ Binding | ~500 nM | nih.gov |

| Analogue 3 | RAGE-CML-BSA ELISA | 412.7 nM | nih.govacs.org |

| Analogue 4 | U937 Monocyte-RAGE Binding | 7.6 nM | nih.govacs.org |

Inhibition of Methionine Aminopeptidase-2 (MetAP-2)

Methionine aminopeptidase-2 (MetAP-2) is an enzyme crucial for protein processing and has been identified as a key regulator of endothelial cell proliferation and angiogenesis. nih.gov Its inhibition is a promising strategy for cancer therapy. TNP-470, a derivative of fumagillin, is a well-known irreversible inhibitor of MetAP-2 that has demonstrated anti-angiogenic and anti-tumor effects in preclinical models. apexbt.comwaocp.org The development of reversible, small-molecule inhibitors of MetAP-2 is also an active area of research, with some compounds showing high potency, such as a triazole-containing analogue with an IC₅₀ of 8 nM against cobalt(II)-activated recombinant human MetAP-2. nih.gov Another novel inhibitor, M8891, has shown potent activity against both human and murine MetAP2 with IC₅₀ values of 52 nM and 32 nM, respectively. aacrjournals.org

| Compound/Analogue | Target | IC₅₀ | Reference |

|---|---|---|---|

| TNP-470 | MetAP-2 | 2 µM | apexbt.com |

| Triazole Analogue | rhMetAP-2 (Co²⁺-activated) | 8 nM | nih.gov |

| M8891 | Human MetAP-2 | 52 nM | aacrjournals.org |

| M8891 | Murine MetAP-2 | 32 nM | aacrjournals.org |

Other Enzyme Systems (e.g., Aldose Reductase, α-amylase)

Analogues have also been investigated for their effects on other enzyme systems relevant to human disease.

Aldose Reductase: This enzyme is the first and rate-limiting step in the polyol pathway, which becomes particularly active during hyperglycemic conditions associated with diabetes. nih.gov By converting glucose to sorbitol, its activity can lead to osmotic stress and the development of diabetic complications. Aldose reductase inhibitors are therefore of significant interest. nih.gov Various compounds, including natural phytocompounds and synthetic molecules like Epalrestat, have been identified as potent inhibitors. nih.govmedchemexpress.com

| Compound/Analogue | Target | IC₅₀ | Reference |

|---|---|---|---|

| Epalrestat | Aldose Reductase | 98 nM / 0.4 µM | nih.govresearchgate.net |

| Fidarestat | Aldose Reductase | 26 nM | medchemexpress.com |

| Isoliquiritigenin | Aldose Reductase | 320 nM | medchemexpress.com |

| Agnuside | Human Lens Aldose Reductase | 22.4 nM | nih.gov |

| Eupalitin-3-O-galactoside | Human Lens Aldose Reductase | 27.3 nM | nih.gov |

α-amylase: This enzyme plays a crucial role in the digestion of carbohydrates. Inhibitors of α-amylase, often called starch blockers, can slow the absorption of dietary starches, which is a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.gov Acarbose is a well-known inhibitor used clinically. nih.gov Various natural and synthetic compounds have demonstrated α-amylase inhibitory activity.

| Compound/Analogue | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Acarbose | 83.33 | nih.gov |

| Phyllanthus amarus (Ethanol Extract) | 36.05 | nih.gov |

| Phyllanthus amarus (Hexane Extract) | 48.92 | nih.gov |

| Senna alata (Acetone Extract) | 6.41 mg/mL | researchgate.net |

Antiproliferative and Anticancer Activity in Model Cell Systems

A primary goal in the development of novel anticancer agents is the ability to inhibit the uncontrolled proliferation of cancer cells. The cytotoxic and antiproliferative effects of this compound analogues and related compounds have been assessed across a diverse panel of human cancer cell lines.

Evaluation in Human Cancer Cell Lines (e.g., HCT-116, U87-MG, U138-MG, A549, H460, HT-29, MKN-45)

The antiproliferative activity of various compounds has been quantified by determining their half-maximal inhibitory concentration (IC₅₀) in different cancer cell lines. These cell lines represent a range of cancer types, including colorectal carcinoma (HCT-116, HT-29), glioblastoma (U87-MG, U138-MG), non-small cell lung cancer (A549, H460), and gastric cancer (MKN-45).

For instance, in the HCT-116 colon cancer cell line, the natural lignan (B3055560) xyloside M3 showed potent activity with an IC₅₀ of 0.08 µM, significantly lower than the established anticancer agent VP-16 (13.8 µM). spandidos-publications.com In glioblastoma cell lines U87-MG and U138-MG , a doxorubicin-loaded nanoformulation demonstrated IC₅₀ values of 0.52 µM and 0.49 µM, respectively. mdpi.com Against non-small cell lung cancer lines, curcuminoid extracts were effective, with IC₅₀ values of 3.75 µg/mL in A549 cells and 2.9 µg/mL in H460 cells. nih.gov In the HT-29 colon cancer line, the CNS drug thioridazine (B1682328) showed an IC₅₀ of 4.26 µM. scienceopen.com In the MKN-45 gastric cancer cell line, magnolol (B1675913) and cisplatin (B142131) demonstrated IC₅₀ values of 6.53 µM and 7 µM, respectively, with their combination achieving a lower IC₅₀ of 3.25 µM. mdpi.com

| Cell Line | Cancer Type | Compound/Analogue | IC₅₀ | Reference |

|---|---|---|---|---|

| HCT-116 | Colon Carcinoma | M3 (lignan xyloside) | 0.08 µM | spandidos-publications.com |

| HCT-116 | Colon Carcinoma | Capsaicin | 19.67 µM | nih.gov |

| U87-MG | Glioblastoma | Doxorubicin Nanoformulation | 0.52 µM | mdpi.com |

| U138-MG | Glioblastoma | Doxorubicin Nanoformulation | 0.49 µM | mdpi.com |

| A549 | Lung Carcinoma | Curcuminoid Extract | 3.75 µg/mL | nih.gov |

| H460 | Lung Carcinoma | Curcuminoid Extract | 2.9 µg/mL | nih.gov |

| HT-29 | Colon Adenocarcinoma | Thioridazine | 4.26 µM | scienceopen.com |

| HT-29 | Colon Adenocarcinoma | Quinaldic Acid | 0.5 mM | nih.gov |

| MKN-45 | Gastric Cancer | Magnolol | 6.53 µM | mdpi.com |

| MKN-45 | Gastric Cancer | Cisplatin | 7 µM | mdpi.com |

Cell Cycle Progression and Apoptosis Induction Analysis

The ability to modulate the cell cycle and induce apoptosis (programmed cell death) is a hallmark of many anticancer agents. Research into analogues of this compound demonstrates that compounds with similar structural motifs can significantly interfere with cancer cell proliferation.

Studies on novel trimethoxyphenyl (TMP)-based analogues have shown potent cytotoxic activity against hepatocellular carcinoma (HepG2) cells. nih.gov Certain compounds in this class were found to be effective inhibitors of β-tubulin polymerization, a critical process for mitotic spindle formation during cell division. nih.gov Disruption of this process leads to cell cycle arrest, typically at the G2/M phase, and subsequently triggers the apoptotic cascade. nih.gov For instance, analysis of one such analogue revealed a significant increase in Annexin-V-positive cells, a marker for apoptosis, and a corresponding decrease in the mitochondrial membrane potential. nih.gov

Similarly, a new 2,4-dinitrobenzenesulfonamide (B1250028) derivative, which shares the nitroaromatic feature, has been shown to induce apoptosis and cause cell cycle arrest in acute leukemia cell lines (K562 and Jurkat). nih.gov The mechanism in K562 cells involved arresting the cell cycle at the G2/M phase and activating both extrinsic and intrinsic apoptotic pathways. nih.gov In Jurkat cells, the compound blocked the cell cycle at the G0/G1 phase and triggered the intrinsic apoptotic pathway. nih.gov

These findings suggest that the nitro-substituted phenyl ring, a key feature of this compound, is a crucial component for inducing cell cycle arrest and apoptosis in cancerous cells.

Table 1: Effects of Analogues on Cell Cycle and Apoptosis

| Compound/Analogue Class | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Trimethoxyphenyl (TMP) analogues | HepG2 | Cytotoxicity (IC50: 1.38-3.21 μM), G2/M phase arrest, Apoptosis induction | nih.gov |

| 2,4-Dinitrobenzenesulfonamide S1 | K562 | G2/M phase arrest, Extrinsic & Intrinsic apoptosis | nih.gov |

| 2,4-Dinitrobenzenesulfonamide S1 | Jurkat | G0/G1 phase arrest, Intrinsic apoptosis | nih.gov |

Antimicrobial and Antiparasitic Evaluations

The unique electronic and structural characteristics of this compound suggest its potential as an antimicrobial and antiparasitic agent. Research on its analogues supports this hypothesis across various classes of pathogens.

Antibacterial Activity

The benzaldehyde (B42025) scaffold is known for its antimicrobial properties. Studies on various benzaldehyde derivatives have established structure-activity relationships. For example, 2-hydroxy-4-methoxybenzaldehyde (B30951) (HMB), isolated from Hemidesmus indicus, has demonstrated antibacterial and antibiofilm activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.gov Its mechanism is believed to involve disruption of the bacterial cell membrane. nih.gov

Furthermore, a library of fluorobenzoylthiosemicarbazides, which feature a fluorinated phenyl ring similar to the title compound, was tested against Gram-positive bacteria. nih.gov The antibacterial response was highly dependent on the substitution pattern, with trifluoromethyl derivatives showing optimal activity against reference and clinical isolates of Staphylococcus aureus with Minimal Inhibitory Concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov Benzaldehyde itself has been shown to modulate the activity of quinolone antibiotics, indicating a potential role as an adjuvant in combination therapies. nih.gov

Table 2: Antibacterial Activity of Selected Analogues

| Compound/Analogue | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | S. aureus | 1024 µg/mL | nih.gov |

| Fluorobenzoylthiosemicarbazide (15a) | S. aureus (MRSA) | 7.82 - 31.25 µg/mL | nih.gov |

Antifungal Activity

Analogues of this compound have also been evaluated for their effectiveness against fungal pathogens. A screening of 21 benzaldehyde analogues identified several compounds with significant antifungal activity against six different filamentous fungi. d-nb.info Structure-activity relationship studies revealed that hydroxyl and methoxy (B1213986) groups on the aromatic ring play a crucial role in their efficacy. d-nb.info

Nitro-containing analogues, such as nitropropenyl benzodioxole (NPBD), have shown high activity against a broad range of phylogenetically diverse fungi, with a profile comparable to established antifungal drugs like Amphotericin B and Miconazole. nih.gov NPBD is believed to act as a redox-thiol oxidant and a tyrosine phosphatase inhibitor, targeting cysteine-based enzymes and antioxidant systems within the fungal cells. nih.gov Volatile organic compounds produced by certain fungi, including benzaldehyde, have also demonstrated significant antifungal capacity, suggesting their potential use as biofumigants. frontiersin.org

Table 3: Antifungal Activity of Selected Analogues

| Compound/Analogue | Fungal Species | Activity (MIC) | Reference |

|---|---|---|---|

| 2-Hydroxy-3-methoxybenzaldehyde | Filamentous Fungi | 0.67 mM (average) | d-nb.info |

| 2-Hydroxy-5-methoxybenzaldehyde | Filamentous Fungi | 0.58 mM (average) | d-nb.info |

Antileishmanial Activity

Leishmaniasis is a parasitic disease for which new treatments are urgently needed. Research into compounds structurally related to this compound has identified promising antileishmanial leads. A series of 2,4,5-trisubstituted benzamides were discovered to possess potent activity against Leishmania parasites. nih.gov Extensive structure-activity relationship studies helped optimize these compounds to improve their metabolic properties while retaining potency, leading to early leads suitable for development as orally available drugs. nih.gov

Another study investigated the quinoline (B57606) derivative clioquinol (B1669181) against Leishmania amazonensis and Leishmania infantum. nih.gov The compound effectively inhibited both the promastigote and amastigote stages of the parasite at low micromolar concentrations. nih.gov The mechanism of action appeared to involve the induction of mitochondrial dysfunction and rupture of the parasite's plasma membrane. nih.gov

Table 4: Antileishmanial Activity of Selected Analogues

| Compound/Analogue | Leishmania Species | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| 2,4,5-Trisubstituted benzamide (B126) (Lead 79) | L. mexicana amastigotes | Potent growth inhibition | nih.gov |

| Clioquinol | L. amazonensis promastigotes | 2.55 µg/mL | nih.gov |

| Clioquinol | L. infantum promastigotes | 1.44 µg/mL | nih.gov |

Anti-Tuberculosis Activity

The fight against tuberculosis, caused by Mycobacterium tuberculosis (Mtb), requires a continuous pipeline of new drugs. The nitroaromatic and fluorophenyl motifs present in this compound are features found in several potent anti-tuberculosis agents.

A study of nitrobenzoate and nitrothiobenzoate derivatives found that compounds with an aromatic nitro substitution were the most active against Mtb, with the 3,5-dinitro esters series being particularly potent. nih.govresearchgate.net This highlights the importance of the nitro group for antimycobacterial activity. nih.govresearchgate.net Similarly, a class of 6-fluorophenylbenzohydrazides showed good activity against Mtb with low cytotoxicity. nih.gov

Notably, the compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, a very close analogue, emerged as a promising anti-TB agent against both the standard H37Rv and multi-drug-resistant (MDR) strains of Mtb. mdpi.com

Table 5: Anti-Tuberculosis Activity of Selected Analogues

| Compound/Analogue Class | Mtb Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 3,5-Dinitro esters | M. tuberculosis | High activity | nih.govresearchgate.net |

| 6-Fluorophenylbenzohydrazides | M. tuberculosis H37Rv | 0.625 - 6.25 µM | nih.gov |

| 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 5.5 µg/mL | mdpi.com |

Neurological Activity and Ion Channel Modulation

Ion channels are crucial membrane proteins that regulate the flow of ions across neuronal membranes, underpinning electrical signaling and communication in the nervous system. rroij.com The dysregulation of ion channel activity is a key factor in the pathology of numerous neurological disorders, including epilepsy and neurodegenerative diseases. rroij.comnih.gov

The modulation of ion channels by small molecules is a major area of therapeutic research. nih.gov These molecules can alter channel function by binding to specific sites, thereby affecting ion selectivity, gating properties, or signaling pathways. nih.gov Oxidative stress, for example, can directly modulate a variety of ion channels, leading to pathological states. nih.gov

While the direct effects of this compound or its close analogues on specific ion channels have not been extensively documented in the available scientific literature, its structural features suggest a potential for interaction with biological macromolecules. The electronegative fluorine and nitro groups, combined with the phenoxy-benzaldehyde core, could theoretically allow it to bind to protein pockets, including those within ion channels. However, without specific in vitro studies, its role as a modulator of neurological activity remains speculative and an area for future investigation.

Anticonvulsant Properties

Research into aryl semicarbazones has identified this class of compounds as potent anticonvulsants. A key analogue, 4-(4-Fluorophenoxy)benzaldehyde (B144913) semicarbazone, also known as V102862, has demonstrated robust, orally active anticonvulsant effects in multiple rodent models of epilepsy. nih.govnih.gov This suggests that the 4-fluorophenoxy benzaldehyde core is a promising pharmacophore for anticonvulsant activity.

Another related compound, 4-bromobenzaldehyde (B125591) semicarbazone, also showed significant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in mice, indicating a broad spectrum of anticonvulsant action. nih.gov The activity of these analogues underscores the potential of the broader class of substituted phenoxy benzaldehydes, including the this compound variant, as candidates for anticonvulsant drug discovery.

| Compound | Test Model | Species | ED50 |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (positional isomer analogue) | Maximal Electroshock (MES) | Rat | 6.2 mg/kg |

| 4-bromobenzaldehyde semicarbazone | Maximal Electroshock (MES) | Mouse | Active |

| 4-bromobenzaldehyde semicarbazone | Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | Active |

Sodium Channel Blocker Activity

The primary mechanism underlying the anticonvulsant properties of these diaryl ether derivatives is believed to be the blockade of voltage-gated sodium channels. nih.gov In vitro whole-cell patch-clamp studies have confirmed that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (V102862) is a potent, state-dependent blocker of these channels. nih.govnih.gov

This state-dependent inhibition means the compound has a higher affinity for the inactivated state of the sodium channel than the resting state. This is a characteristic feature of many successful anticonvulsant and antiarrhythmic drugs, as it allows for selective targeting of rapidly firing neurons, such as those in an epileptic focus, while sparing normally firing cells. patsnap.com

Mechanistic studies on V102862 revealed that its potency increased with membrane depolarization. The compound was found to shift the steady-state availability curve of the sodium channels in the hyperpolarizing direction and significantly slow the recovery of the channels from inactivation. nih.govnih.gov These actions effectively reduce the number of available sodium channels, thereby suppressing the excessive neuronal firing characteristic of seizures. Detailed analysis using recombinant rat brain type IIA Na+ (rNav1.2) channels provided quantitative data on its affinity for different channel states. nih.govnih.gov

| Compound | Target | Parameter | Value |

|---|---|---|---|

| 4-(4-Fluorophenoxy)benzaldehyde semicarbazone (V102862) | Recombinant rNav1.2 Channels | KI (Inactivated State Affinity) | ~0.4 µM |

| KR (Resting State Affinity) | ~30 µM |

Antioxidant Activity Assessment

While the anticonvulsant and sodium channel blocking activities of phenoxy benzaldehyde analogues are well-documented, their antioxidant potential is less defined. General studies on nitrobenzaldehyde and fluorinated benzaldehyde derivatives suggest they have been investigated for potential biological activities, including antioxidant properties. ontosight.ai

The antioxidant capacity of phenolic compounds is closely related to their structure, including the number and position of substituent groups on the aromatic ring. wiserpub.comresearchgate.net For instance, studies on dihydroxybenzaldehydes show a clear relationship between the position of hydroxyl groups and antioxidant activity. wiserpub.comwiserpub.com For this compound, the presence of the electron-withdrawing nitro group (-NO2) would significantly influence the electronic properties of the aromatic system. This could modulate its ability to donate a hydrogen atom or an electron to scavenge free radicals. However, without direct experimental data from assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests, the antioxidant activity of this compound remains speculative.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Correlating Structural Modifications with Biological Response

The structure-activity relationship (SAR) for this class of compounds reveals several key features essential for their biological effects.

For Anticonvulsant and Sodium Channel Blocking Activity:

The Semicarbazone Moiety: The conversion of the aldehyde group to a semicarbazone appears critical for potent anticonvulsant activity. The semicarbazone derivatives, such as V102862, are the most extensively studied active forms.

Intact Aldehyde/Semicarbazone Group: The aldehyde functional group (or its semicarbazone derivative) is essential. Studies on the metabolites of 4-(4-fluorophenoxy)benzaldehyde semicarbazone showed that the corresponding carboxylic acid metabolite, where the aldehyde is oxidized, lacks anticonvulsant activity. This highlights the pharmacophoric importance of this specific group.

Aryl Substitution: The presence of a halogen, such as fluorine or bromine, on the phenoxy or benzaldehyde ring is compatible with potent activity. Both 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and 4-bromobenzaldehyde semicarbazone exhibit significant anticonvulsant effects, indicating that modifications at this position can be made to modulate properties like potency and pharmacokinetics. nih.gov

Influence of the Nitro Group: The specific compound of interest, this compound, contains a nitro group. In SAR studies of other classes of anticonvulsants, the introduction of strongly polar or hydrophilic groups like a nitro substituent has sometimes led to a reduction or abolishment of anti-seizure effects. This suggests that the nitro group in the target compound could significantly alter its activity profile compared to its non-nitrated analogues, potentially by affecting its ability to cross the blood-brain barrier or its interaction with the sodium channel binding site.

For Antioxidant Activity:

Substituent Effects: The antioxidant activity of benzaldehyde derivatives is highly sensitive to the nature and position of substituents. Electron-donating groups typically enhance antioxidant capacity. The presence of an electron-withdrawing nitro group in this compound would be expected to decrease its ability to donate an electron, potentially reducing its antioxidant activity compared to analogues with electron-donating substituents. wiserpub.com

Advanced Research Applications and Future Perspectives of 2 4 Fluorophenoxy 5 Nitrobenzaldehyde

Role as a Key Intermediate in Fine Chemical Synthesis

Substituted benzaldehydes are foundational building blocks in organic synthesis, and 2-(4-Fluorophenoxy)-5-nitrobenzaldehyde is a prime example of a highly functionalized intermediate. Its utility stems from the distinct reactivity of its constituent parts, which can be selectively targeted to build molecular complexity. Aromatic nitro compounds and aldehydes are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. guidechem.comchemimpex.com For instance, 2-nitrobenzaldehyde (B1664092) is a known precursor for pharmaceutically active 1,4-dihydropyridine (B1200194) derivatives. google.com

The synthetic value of this compound lies in its capacity for diverse chemical transformations: